molecular formula C24H24N2O2 B325432 3-phenyl-N-{4-[(3-phenylpropanoyl)amino]phenyl}propanamide

3-phenyl-N-{4-[(3-phenylpropanoyl)amino]phenyl}propanamide

Cat. No.: B325432
M. Wt: 372.5 g/mol
InChI Key: PHJNIQBKBIQTLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-1,4-phenylenebis(3-phenylpropanamide) is a chemical compound with the molecular formula C24H24N2O2 It is known for its unique structure, which consists of a 1,4-phenylene group linked to two 3-phenylpropanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,4-phenylenebis(3-phenylpropanamide) typically involves the reaction of 1,4-phenylenediamine with 3-phenylpropanoic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of N,N’-1,4-phenylenebis(3-phenylpropanamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N,N’-1,4-phenylenebis(3-phenylpropanamide) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amide groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N,N’-1,4-phenylenebis(3-phenylpropanamide) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N,N’-1,4-phenylenebis(3-phenylpropanamide) involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-1,4-phenylenebis(2-phenylpropanamide)
  • N,N’-1,4-phenylenebis(4-phenylpropanamide)
  • N,N’-1,3-phenylenebis(3-phenylpropanamide)

Uniqueness

N,N’-1,4-phenylenebis(3-phenylpropanamide) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

3-phenyl-N-[4-(3-phenylpropanoylamino)phenyl]propanamide

InChI

InChI=1S/C24H24N2O2/c27-23(17-11-19-7-3-1-4-8-19)25-21-13-15-22(16-14-21)26-24(28)18-12-20-9-5-2-6-10-20/h1-10,13-16H,11-12,17-18H2,(H,25,27)(H,26,28)

InChI Key

PHJNIQBKBIQTLD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3

Origin of Product

United States

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